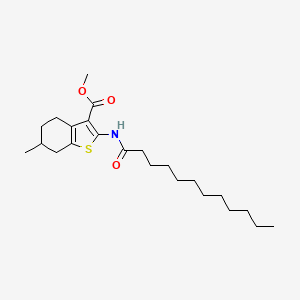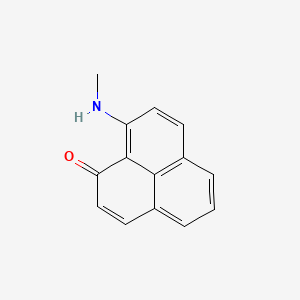![molecular formula C24H19F3N4O2 B12469696 Benzoic acid, [1-[2-[(benzoylamino)imino]-2-phenylethyl]-2,2,2-trifluoroethylidene]hydrazide CAS No. 294196-96-6](/img/structure/B12469696.png)
Benzoic acid, [1-[2-[(benzoylamino)imino]-2-phenylethyl]-2,2,2-trifluoroethylidene]hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z,3Z)-4,4,4-trifluoro-1-phenyl-3-[N’-(phenylformamido)imino]butylidene]benzohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,3Z)-4,4,4-trifluoro-1-phenyl-3-[N’-(phenylformamido)imino]butylidene]benzohydrazide typically involves the condensation of a trifluoromethyl ketone with a benzohydrazide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1Z,3Z)-4,4,4-trifluoro-1-phenyl-3-[N’-(phenylformamido)imino]butylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N’-[(1Z,3Z)-4,4,4-trifluoro-1-phenyl-3-[N’-(phenylformamido)imino]butylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells by interacting with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N’-[(1Z,3Z)-4,4,4-trifluoro-1-phenyl-3-[N’-(phenylformamido)imino]butylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and causing mitochondrial dysfunction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A related compound with similar trifluoromethyl and phenyl groups, used in coordination chemistry and material science.
N-trifluoromethylazoles: Compounds containing trifluoromethyl groups on azole rings, known for their unique chemical properties and applications in pharmaceuticals.
Uniqueness
N’-[(1Z,3Z)-4,4,4-trifluoro-1-phenyl-3-[N’-(phenylformamido)imino]butylidene]benzohydrazide is unique due to its specific combination of trifluoromethyl, phenyl, and hydrazide groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as an antimicrobial and anticancer agent set it apart from other similar compounds.
Propriétés
Numéro CAS |
294196-96-6 |
|---|---|
Formule moléculaire |
C24H19F3N4O2 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
N-[[3-(benzoylhydrazinylidene)-4,4,4-trifluoro-1-phenylbutylidene]amino]benzamide |
InChI |
InChI=1S/C24H19F3N4O2/c25-24(26,27)21(29-31-23(33)19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)28-30-22(32)18-12-6-2-7-13-18/h1-15H,16H2,(H,30,32)(H,31,33) |
Clé InChI |
ULYZFCFUNUQLPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)CC(=NNC(=O)C3=CC=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dichlorobenzyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-amine](/img/structure/B12469613.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B12469627.png)





![N-[3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12469675.png)

![1-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469690.png)
![2-oxo-2-phenylethyl 3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B12469692.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12469698.png)

